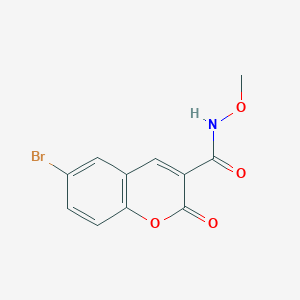
6-bromo-N-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BML-210, is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
6-bromo-N-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of a protein called Bcl-2, which is involved in regulating cell death. This compound has also been studied for its potential use in treating inflammatory bowel disease. In a study conducted on mice, this compound was found to reduce inflammation and improve the symptoms of colitis.
Mécanisme D'action
The mechanism of action of 6-bromo-N-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain proteins in the body. One of these proteins is Bcl-2, which is involved in regulating cell death. By inhibiting the activity of Bcl-2, this compound can induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of an enzyme called COX-2, which is involved in inflammation. By inhibiting COX-2, this compound can reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it can induce apoptosis by inhibiting the activity of Bcl-2. It can also inhibit the activity of COX-2, which reduces inflammation in the body. In a study conducted on mice, this compound was found to reduce inflammation and improve the symptoms of colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-bromo-N-methoxy-2-oxo-2H-chromene-3-carboxamide is that it has been shown to have potential applications in various fields, including medicinal chemistry and biochemistry. It has also been shown to have anticancer and anti-inflammatory properties. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 6-bromo-N-methoxy-2-oxo-2H-chromene-3-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer and inflammatory diseases. Another direction is to study its potential applications in other fields, such as neuroscience and immunology. Additionally, research could be conducted to optimize the synthesis method for this compound, which could improve its availability for lab experiments.
Méthodes De Synthèse
6-bromo-N-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multistep process. The first step involves the synthesis of 6-bromo-2-hydroxy-2H-chromene-3-carboxylic acid by reacting 6-bromo-2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then converted to the corresponding acid chloride using thionyl chloride. Finally, the acid chloride is reacted with N-methoxyacetamide to obtain this compound.
Propriétés
IUPAC Name |
6-bromo-N-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c1-16-13-10(14)8-5-6-4-7(12)2-3-9(6)17-11(8)15/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTIUMMNIGRRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

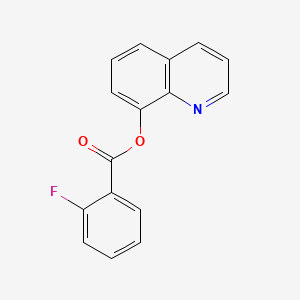
![2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-N-[(2S)-2-pyrrolidinylmethyl]-2-indanecarboxamide](/img/structure/B5373585.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide](/img/structure/B5373590.png)
![3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide](/img/structure/B5373595.png)
![(1R,5R,11aS)-3-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5373601.png)

![N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5373615.png)
![4-(2-methylquinolin-6-yl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5373640.png)
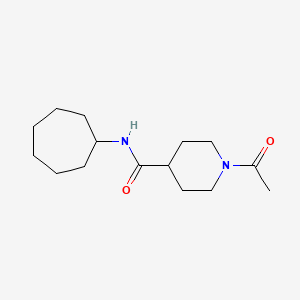
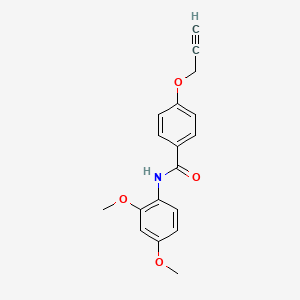
![N-ethyl-3,5-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5373662.png)
![3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5373666.png)
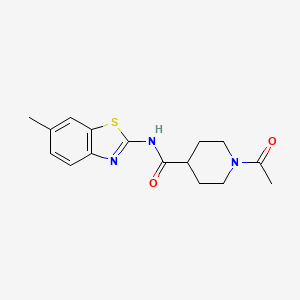
![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)